4-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxo-N-(propan-2-yl)butanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxo-N-(propan-2-yl)butanamide typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This core can be synthesized from o-phenylenediamine by reaction with thionyl chloride in pyridine, yielding 2,1,3-benzothiadiazole .
Industrial Production Methods
This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxo-N-(propan-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiadiazole moiety back to its precursor, o-phenylenediamine.
Substitution: The compound can participate in substitution reactions, particularly at the piperazine and benzothiadiazole sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can regenerate o-phenylenediamine .
Scientific Research Applications
4-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxo-N-(propan-2-yl)butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxo-N-(propan-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety’s electron-withdrawing properties play a crucial role in modulating the electronic properties of the compound, making it effective in various applications . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A simpler compound with similar electron-withdrawing properties.
4,4’-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline: Another derivative with applications in photoluminescent materials.
4,4’-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibutanoic acid: Used in the synthesis of advanced materials.
Uniqueness
4-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxo-N-(propan-2-yl)butanamide stands out due to its complex structure, which combines the benzothiadiazole moiety with piperazine and butanamide groups. This unique combination enhances its versatility and effectiveness in various applications, particularly in the fields of photoluminescent materials and advanced electronics .
Properties
Molecular Formula |
C17H23N5O4S2 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
4-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxo-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C17H23N5O4S2/c1-12(2)18-15(23)6-7-16(24)21-8-10-22(11-9-21)28(25,26)14-5-3-4-13-17(14)20-27-19-13/h3-5,12H,6-11H2,1-2H3,(H,18,23) |
InChI Key |
PKWUHBFFWWRXRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CCC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=NSN=C32 |
Origin of Product |
United States |
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